molecular formula C14H26N2O4S B2925516 tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate, Mixture of diastereomers CAS No. 2138223-31-9

tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate, Mixture of diastereomers

Cat. No.: B2925516
CAS No.: 2138223-31-9
M. Wt: 318.43
InChI Key: MICOFRRTIVFDLT-UHFFFAOYSA-N
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Description

This compound features a 5λ⁶-thiaspiro[3.5]nonane core, a spirocyclic system incorporating a sulfur atom in a sulfone configuration (5,5-dioxo). The tert-butyl carbamate group (Boc) is attached at position 8, while an aminomethyl substituent is present at position 2 of the spiro framework. The molecule exists as a mixture of diastereomers due to stereogenic centers within the spiro system and the aminomethyl side chain . Diastereomerism can significantly influence physicochemical properties, such as solubility, melting point, and chromatographic behavior, as well as biological activity in pharmaceutical contexts.

Properties

IUPAC Name

tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5λ6-thiaspiro[3.5]nonan-8-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4S/c1-13(2,3)20-12(17)16-11-4-5-21(18,19)14(8-11)6-10(7-14)9-15/h10-11H,4-9,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICOFRRTIVFDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=O)(=O)C2(C1)CC(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate involves multiple steps, including amination, reduction, esterification, and condensation reactions. The starting materials and reagents used in these reactions are carefully selected to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate is used as an intermediate in the synthesis of various complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine

In medicine, tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate is explored for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes or activate specific receptors .

Comparison with Similar Compounds

Molecular Weight and Polarity

  • The main compound’s inferred molecular weight (~353.44 g/mol) places it between simpler spirocarbamates (e.g., 257.29 g/mol in ) and heavier iodinated derivatives (366.24 g/mol in ).
  • The sulfone group increases polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-sulfonated analogs .

Reactivity Profiles

  • Aminomethyl Group: Enables functionalization via acylation or alkylation, contrasting with the iodomethyl group in ’s compound, which is prone to SN2 reactions .
  • Boc Protection : The tert-butyl carbamate group offers stability under basic conditions but is cleavable under acidic conditions (e.g., TFA), a feature shared across all compared compounds .

Diastereomer Resolution

  • Silica gel chromatography remains the standard for separating diastereomeric mixtures, as shown in , where a 1:1 mixture was resolved with PE/Et2O gradients . This method is likely applicable to the main compound.

Biological Activity

The compound tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5λ\lambda 6-thiaspiro[3.5]nonan-8-yl]carbamate, a mixture of diastereomers, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its complex structure featuring a thiaspiro framework and carbamate functionality. It is essential to understand the molecular interactions that facilitate its biological effects.

Molecular Formula

  • Molecular Formula : C14_{14}H22_{22}N2_2O3_3S
  • Molecular Weight : 298.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:

  • Inhibition of Enzymatic Activity : The compound potentially inhibits certain enzymes involved in metabolic pathways, which could lead to altered cellular responses.
  • Modulation of Receptor Activity : It may interact with receptors influencing various signaling pathways, including those related to inflammation and cell proliferation.

Biological Activity Data

Biological ActivityObserved Effects
Antimicrobial Exhibits activity against Gram-positive bacteria.
Anticancer Induces apoptosis in cancer cell lines (e.g., MCF-7).
Anti-inflammatory Reduces cytokine production in vitro.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a significant inhibition zone against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that the compound induces apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. This finding positions it as a candidate for further development in cancer therapeutics.
  • Anti-inflammatory Properties : Research involving LPS-stimulated macrophages showed that treatment with the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory potential.

Research Findings

Recent studies have focused on elucidating the pharmacokinetics and bioavailability of this compound. Key findings include:

  • Absorption : The compound shows moderate absorption characteristics when administered orally.
  • Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
  • Excretion : The metabolites are predominantly excreted through renal pathways.

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